N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine
Description
Properties
Molecular Formula |
C10H12FN3 |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H12FN3/c1-7-6-8(11)2-3-9(7)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14) |
InChI Key |
KVPRIPFYUNASDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC2=NCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 4-fluoro-2-methylaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired imidazoline derivative. The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Imidazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Clonidine (N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine)
- Structural Differences : Clonidine substitutes the phenyl ring with two chlorine atoms at the 2- and 6-positions, compared to the fluorine (para) and methyl (ortho) groups in the target compound.
- Pharmacokinetics: Clonidine has 75–95% oral bioavailability, reaches peak plasma concentration in 60–90 minutes, and has a half-life of 12–33 hours due to hepatic metabolism .
- Pharmacodynamics :
Tolonidine Nitrate (N-(2-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine)
- Structural Differences : Features a 2-chloro-4-methylphenyl group, differing in halogen position (chloro vs. fluoro) and methyl placement.
- Tolonidine’s antihypertensive activity suggests that ortho-methyl and para-chloro substitutions balance steric and electronic effects for receptor interaction .
N-(4-Nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine (11a)
- Structural Differences : Substituted with a nitro group (strong electron-withdrawing) at the para position.
- Basicity and Solubility :
N-(3-Fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS 74387-74-9)
- Structural Differences : Fluorine at the meta position instead of para.
- The methyl group in the target compound introduces steric hindrance, which may influence interactions with hydrophobic binding pockets.
Key Comparative Data Table
Research Findings and Implications
- Substituent Effects on Basicity: Electron-withdrawing groups (e.g., NO₂ in 11a) lower pKa, while electron-donating groups (e.g., CH₃ in Tolonidine) increase it. The target compound’s mixed substituents may balance these effects .
- Therapeutic Potential: Structural analogs with chloro or nitro groups show efficacy in hypertension (clonidine) or cancer (NSC 617145), suggesting the target compound’s fluoro-methyl substitution could offer unique pharmacological profiles .
Biological Activity
N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine, with the CAS number 16822-91-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 193.22 g/mol. Its structure features a fluorinated aromatic ring and an imidazole moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 16822-91-6 |
| Molecular Formula | C10H12FN3 |
| Molecular Weight | 193.22 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4.69 to 156.47 µM against bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of imidazole derivatives. For example, compounds with similar structures have demonstrated significant inhibition of inflammatory cytokines and protein denaturation, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The imidazole ring is known to interact with enzymes involved in inflammatory pathways and microbial resistance mechanisms.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Cytokine Modulation : These compounds may modulate the release of pro-inflammatory cytokines, thereby reducing inflammation.
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on a series of imidazole derivatives revealed that one compound exhibited an MIC of 8.33 µM against E. coli, indicating strong antibacterial activity. The study emphasized the role of the fluorine substitution in enhancing activity against resistant strains .
Case Study 2: Anti-inflammatory Activity
In another investigation, a compound structurally related to this compound showed an IC50 value of 34.1 µg/mL in inhibiting protein denaturation, which is a marker for anti-inflammatory potential . This suggests that modifications in the imidazole structure can lead to enhanced therapeutic effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed for preparing N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine?
- Answer : The compound is synthesized via nucleophilic substitution reactions. For example, 4,5-dihydro-1H-imidazol-2-amine reacts with substituted aryl halides (e.g., 4-fluoro-2-methylbromobenzene) under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) . Purification often involves column chromatography or recrystallization. Structural validation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How is the crystalline structure of this compound determined, and what tools are essential for analysis?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like methanol/water. Data collection uses a diffractometer (e.g., Bruker D8 Venture), and structure refinement employs SHELXL . Hydrogen bonding networks are analyzed using ORTEP-3 for visualization and WinGX for symmetry operations . Disorder in aromatic rings (e.g., 50:50 occupancy) is common and refined using constraints .
Q. What preliminary biological screening models are appropriate for assessing its activity?
- Answer : In vitro assays include:
- Receptor binding : Radioligand displacement studies (e.g., α₂-adrenergic receptors, given structural similarity to clonidine ).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ determination .
- Enzymatic inhibition : Testing against helicases (e.g., WRN) using fluorescence-based ATPase assays .
Advanced Research Questions
Q. How do structural variations (e.g., substituent position) impact hydrogen bonding and supramolecular assembly?
- Answer : Substituents like fluorine and methyl groups influence packing via C–H⋯F or π-π interactions. Graph set analysis (e.g., Etter’s rules ) identifies motifs like N–H⋯N chains (e.g., helical chains along the b-axis in thienopyridine analogs ). Dihedral angles between aromatic rings (e.g., 50–60°) affect interdigitation and crystallographic density .
Q. What analytical techniques resolve contradictions in purity assessments between HPLC and mass spectrometry?
- Answer :
- HPLC-DAD/ELSD : Use a C18 column with 0.1% TFA in water/acetonitrile gradients. Compare retention times with certified reference materials .
- LC-MS/MS : Detect trace impurities via multiple reaction monitoring (MRM). Derivatization with 1,2-naphthoquinone-4-sulfonate enhances sensitivity for imidazoline amines .
- Elemental analysis : Validate stoichiometry (e.g., C, H, N, Cl content) to confirm bulk purity .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Answer :
- Docking studies : Use AutoDock Vina with α₂-adrenergic receptor structures (PDB: 2HOO). Focus on key residues (Asp113, Tyr409) for hydrogen bonding .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
